2-(1-Benzylpiperidin-3-YL)acetonitrile
CAS No.: 5562-20-9
Cat. No.: VC3801196
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5562-20-9 |
---|---|
Molecular Formula | C14H18N2 |
Molecular Weight | 214.31 g/mol |
IUPAC Name | 2-(1-benzylpiperidin-3-yl)acetonitrile |
Standard InChI | InChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 |
Standard InChI Key | QLRIWGFJEARQCE-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CC#N |
Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CC#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(1-Benzylpiperidin-3-yl)acetonitrile (systematic IUPAC name: 2-(1-benzylpiperidin-3-yl)acetonitrile) belongs to the class of nitriles with a piperidine backbone. Its molecular formula is C₁₄H₁₇N₂, yielding a molecular weight of 213.30 g/mol. The structure comprises a six-membered piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an acetonitrile moiety. The nitrile group (-C≡N) introduces significant polarity, influencing solubility and reactivity .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the benzyl and acetonitrile substituents occupying equatorial positions to minimize steric strain. Quantum mechanical calculations predict a nitrogen inversion barrier of approximately 25–30 kJ/mol, typical for piperidine derivatives, which may permit interconversion between stereoisomers under specific conditions .
Synthetic Methodologies
Core Piperidine Synthesis
Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|
Benzylamine, CH₂O, KOH | Ethanol | 80°C | 72 |
Acetonitrile, H₂SO₄ | DMF | 100°C | 68 |
Nitrile Functionalization
Introducing the acetonitrile group at the 3-position often involves nucleophilic substitution or alkylation. A protocol adapted from Royal Society of Chemistry methods utilizes cesium carbonate as a base and iodine as a catalyst to facilitate the coupling of preformed piperidine intermediates with cyanomethyl bromide . This method achieves yields exceeding 75% under optimized conditions.
Physicochemical Properties
Spectroscopic Characterization
Infrared Spectroscopy (IR): The nitrile group exhibits a strong absorption band at 2240–2260 cm⁻¹, while the piperidine ring’s C-N stretching appears at 1120–1150 cm⁻¹ . Benzyl C-H stretching vibrations are observed at 3020–3080 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H, piperidine H), 2.30–2.55 (m, 3H, piperidine H and CH₂CN), 3.55 (s, 2H, N-CH₂-Ph), 7.20–7.35 (m, 5H, aromatic H) .
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¹³C NMR (100 MHz, CDCl₃): δ 23.5 (CH₂CN), 44.8 (piperidine C-3), 53.2 (N-CH₂-Ph), 118.5 (C≡N), 128.1–138.4 (aromatic C) .
Thermodynamic and Solubility Data
The compound exhibits a melting point of 89–92°C and a boiling point of 285–290°C at atmospheric pressure. It demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL) .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for pharmacological profiling.
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In Vivo Efficacy Studies: Evaluating pharmacokinetics and blood-brain barrier permeability in animal models.
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Structure-Activity Relationships (SAR): Systematic modification of the benzyl and nitrile groups to optimize target engagement.
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